Octahydro-1H-pyrido[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyridine ring fused with a pyrazine ring. This compound has garnered significant interest in medicinal chemistry due to its potential pharmacological properties and its utility as a building block in the synthesis of various bioactive molecules. The molecular formula for Octahydro-1H-pyrido[1,2-a]pyrazine is C8H16N2, and it is often encountered in both academic research and industrial applications.
The synthesis of Octahydro-1H-pyrido[1,2-a]pyrazine can be accomplished through several methods, each with its own technical nuances:
The molecular structure of Octahydro-1H-pyrido[1,2-a]pyrazine features a fully saturated bicyclic framework. The compound consists of two nitrogen atoms within its rings, contributing to its heterocyclic nature. The structural configuration allows for various chemical modifications that enhance its pharmacological potential. The compound’s stereochemistry plays a crucial role in its biological activity, influencing interactions with biological targets such as enzymes and receptors.
Octahydro-1H-pyrido[1,2-a]pyrazine participates in various chemical reactions that are essential for its functionalization:
The mechanism of action for Octahydro-1H-pyrido[1,2-a]pyrazine primarily involves its interaction with specific molecular targets within biological systems:
Relevant analyses indicate that Octahydro-1H-pyrido[1,2-a]pyrazine's physical and chemical properties make it suitable for diverse applications in organic synthesis and medicinal chemistry.
Octahydro-1H-pyrido[1,2-a]pyrazine has a wide array of applications across scientific disciplines:
The compound's unique structure allows for extensive modifications that can lead to derivatives with enhanced pharmacological profiles or specific activities against targeted biological pathways .
The core structure consists of a fully saturated [6,5]-bicyclic system with nitrogen atoms at the 1- and 4-positions (bridgehead and ring fusion sites). Its molecular formula is C₈H₁₆N₂, corresponding to a molecular weight of 140.23 g/mol. The ring fusion adopts a trans-decalin-like geometry, imposing significant conformational restraint that reduces entropic penalties upon receptor binding. Key physicochemical parameters include:
Table 1: Fundamental Molecular Characteristics
Property | Value | Experimental Reference |
---|---|---|
Molecular Formula | C₈H₁₆N₂ | [1] [7] [10] |
Molecular Weight | 140.23 g/mol | [1] [10] |
Density | 1.0 ± 0.1 g/cm³ | [7] |
Boiling Point | 218.0 ± 8.0 °C | [7] [10] |
Flash Point | 93.7 ± 9.4 °C | [7] |
LogP | 1.00 | [7] |
Polar Surface Area (PSA) | 15.27 Ų | [7] |
Stereochemistry critically influences biological activity. The chiral center at position 9a generates enantiomers with potentially distinct pharmacological profiles. The (R)-enantiomer (CAS: 773775) has been specifically isolated and characterized, underscoring the importance of chirality in target engagement [1]. Substituents at C2 or C7 positions—common sites for chemical modification—profoundly alter steric and electronic properties. For instance, carbonyl incorporation at C1 yields octahydro-1H-pyrido[1,2-a]pyrazin-1-one (CAS: 15932-71-5), which exhibits distinct hydrogen-bonding capacity and altered dipole moments [8]. NMR studies confirm the scaffold's rigidity, with characteristic methylene proton resonances between δ 2.5-3.5 ppm and methine signals near δ 3.0 ppm reflecting the constrained bicyclic environment [10].
The synthetic exploration of pyrido-pyrazine frameworks accelerated in the mid-20th century alongside growing interest in nitrogen-rich bicyclic systems. Early routes relied on cyclocondensation strategies, exemplified by Winterfeld's 1959 synthesis using α-haloketones and diamines—a classical approach to N-heterocycle assembly [7]. These methods faced limitations in stereocontrol and yield, often producing complex mixtures requiring tedious separation. The 1990s witnessed deliberate medicinal chemistry investigations, as evidenced by de Costa's work on opioid ligands featuring this scaffold, highlighting its transition from chemical curiosity to targeted pharmacophore [7].
The scaffold's resurgence aligns with broader shifts in drug discovery: traditional pharmacophore-based designs gave way to structure-guided approaches as crystallography and computational modeling advanced. Its conformational rigidity offered advantages over flexible mono-cyclic analogs (e.g., piperazine), enabling precise vector alignment of pharmacophoric elements. This evolution mirrors medicinal chemistry's trajectory from phenomenological screening to rational design—a transition where constrained heterocycles became indispensable tools for achieving selectivity against phylogenetically related targets [2] [6]. Patent literature from the early 2000s reveals intensified interest, with claims covering 2,7-disubstituted derivatives as serotonin receptor ligands, signifying its maturation as a privileged scaffold [3].
This scaffold’s versatility stems from its balanced drug-like properties and modular synthetic accessibility. It typically complies with Lipinski's Rule of Five (molecular weight <500, LogP <5, H-bond donors <5, H-bond acceptors <10), ensuring favorable permeability and oral bioavailability potential [2] [4]. Its PSA (~15 Ų) supports blood-brain barrier penetration, enabling CNS applications—a property leveraged in opioid and serotonin modulator designs [5] [3].
Opioid Receptor Antagonism: Le Bourdonnec et al. systematically replaced octahydroquinolizine with octahydro-1H-pyrido[1,2-a]pyrazine in opioid ligands, yielding compound 36 (Kᵢ = 0.47 nM at μ-opioid receptors). This derivative exhibited enhanced μ/κ and μ/δ selectivity versus predecessors, attributed to the scaffold's precise presentation of the 3-hydroxyphenyl pharmacophore toward receptor subpockets. The 20-fold selectivity over κ-receptors underscores its utility in minimizing dysphoric side effects associated with κ-activation [5].
Serotonin Receptor Modulation: A patent disclosed 2,7-disubstituted derivatives as potent ligands for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇ receptors, with claimed applications spanning psychiatric, gastrointestinal, and neurological disorders. The scaffold's capacity to accommodate diverse aryl/heteroaryl groups at C2 while tolerating hydrophilic substituents at C7 enables fine-tuning for receptor subtypes [3].
Table 2: Pharmacological Profiles of Representative Derivatives
Target Receptor | Derivative Structure | Affinity/Activity | Therapeutic Indication |
---|---|---|---|
μ-Opioid | C2/C7-disubstituted analog | Kᵢ = 0.47 nM; IC₅₀ = 1.8 nM | Opioid addiction, analgesia |
5-HT receptors | 2-Aryl-7-aminocarbonyl | Not specified (patent) | Anxiety, migraine, emesis |
Unknown | 1-oxo derivative (HPPO) | Antimicrobial activity | Corrosion inhibition [8] |
The scaffold exemplifies the convergence of traditional synthetic chemistry with cutting-edge design principles:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7